Imidazo[1,2-a]pyridine-2-carbonyl chloride
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Overview
Description
Imidazo[1,2-a]pyridine-2-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a carbonyl chloride group at the 2-position of the imidazo[1,2-a]pyridine scaffold makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-carbonyl chloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone to form an imine intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-a]pyridine-2-carboxylic acid or reduction to form imidazo[1,2-a]pyridine-2-methanol.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Imidazo[1,2-a]pyridine-2-carboxylic Acid: Formed from oxidation.
Imidazo[1,2-a]pyridine-2-methanol: Formed from reduction.
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-carbonyl chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylic Acid: Similar structure but with a carboxylic acid group at the 3-position.
Imidazo[1,2-a]pyridine-2-carboxamide: Contains a carboxamide group instead of a carbonyl chloride.
Imidazo[1,2-a]pyridine-2-thiol: Features a thiol group at the 2-position.
Uniqueness: Imidazo[1,2-a]pyridine-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it highly reactive and versatile for various chemical transformations .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)6-5-11-4-2-1-3-7(11)10-6/h1-5H |
InChI Key |
LMBNDFNZHRTBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)Cl |
Origin of Product |
United States |
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